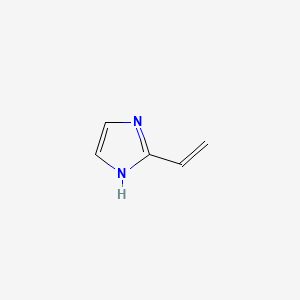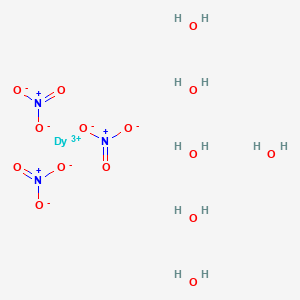
Dysprosium(III)-nitrat-Hexahydrat (1:3:6)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dysprosium(III) nitrate, hexahydrate is an inorganic compound and a salt of dysprosium and nitric acid. It forms yellowish crystals and dissolves in water . It is used in nuclear reactors as a cermet, a composite material made of ceramic and sintered metal, to make laser materials, nuclear reactor control rods, and as sources of infrared radiation for studying chemical reactions .
Synthesis Analysis
Anhydrous Dysprosium(III) nitrate, hexahydrate is obtained by the action of nitrogen dioxide on dysprosium(III) oxide . The compound forms a crystalline hydrate .Molecular Structure Analysis
The molecular structure of Dysprosium(III) nitrate, hexahydrate is complex. It begins with the simultaneous condensation of the initial monomer Dy(NO3)3·6H2O into a cyclic hexamer 6[Dy(NO3)3·6H2O] .Chemical Reactions Analysis
Hydrated dysprosium nitrate thermally decomposes to form intermediate oxynitrates Dy6O7(NO3)4·6H2O and Dy6O8(NO3)2·5H2O. At higher temperatures, these products undergo further degradation, lose nitrogen dioxide, water, and oxygen, and finally, after having lost lattice water, are transformed into the cubic form of dysprosium oxide .Physical And Chemical Properties Analysis
Dysprosium(III) nitrate, hexahydrate forms yellowish crystals. It forms a crystalline hydrate of the composition, which melts in its own crystallization water at 88.6 °C . It is soluble in water and ethanol, and is hygroscopic .Wissenschaftliche Forschungsanwendungen
Steuerstäbe für Kernreaktoren
Dysprosium(III)-nitrat-Hexahydrat wird in Kernreaktoren als Bestandteil von Cermet verwendet, einem Verbundwerkstoff aus Keramik und gesintertem Metall. Es spielt eine entscheidende Rolle bei der Steuerung von Kernreaktionen, da es Neutronen absorbieren kann, ohne bei längerer Neutronenbestrahlung zu quellen oder zu schrumpfen .
Herstellung von Lasermaterialien
Diese Verbindung wird bei der Herstellung von Lasermaterialien verwendet. Dysprosiumionen können in verschiedene Wirtsmaterialien dotiert werden, um Festkörperlaser zu erzeugen, die in der wissenschaftlichen Forschung und in industriellen Anwendungen nützlich sind .
Infrarotstrahlungsquellen
Dysprosium-Nitrat-Hexahydrat dient als Quelle für Infrarotstrahlung, die für die Untersuchung chemischer Reaktionen unerlässlich ist. Die emittierte Infrarotstrahlung kann zur Analyse der Schwingungs- und Rotationsübergänge in Molekülen verwendet werden .
Strukturelle, optische und dielektrische Studien
Als eine hoch wasserlösliche kristalline Quelle wird Dysprosium-Nitrat-Hydrat für Nitrat- und niedrigere pH-Anwendungen verwendet, die für strukturelle, optische und dielektrische Studien von Materialien von Bedeutung sind .
Thermolyserforschung
Die thermische Zersetzung von Dysprosium-Nitrat-Hexahydrat wird aufgrund ihres komplexen Thermolysermechanismus untersucht. Diese Forschung liefert Einblicke in die Bildung von intermediären Oxynitraten während des Zersetzungsprozesses .
Wirkmechanismus
Target of Action
Dysprosium(III) nitrate, hexahydrate (1:3:6), also known as Dysprosium nitrate hexahydrate, is an inorganic compound and a salt of dysprosium and nitric acid It is known to be used as a catalyst in various chemical reactions .
Mode of Action
As a catalyst, it likely facilitates chemical reactions by providing an alternative reaction pathway with a lower activation energy . This allows the reaction to proceed more quickly or under milder conditions than would otherwise be possible.
Biochemical Pathways
As a catalyst, it is involved in accelerating chemical reactions without being consumed in the process . Therefore, it can affect a wide range of biochemical pathways depending on the specific reactions it catalyzes.
Pharmacokinetics
As an inorganic compound, it is soluble in water , which could influence its absorption and distribution in biological systems.
Action Environment
The action of Dysprosium(III) nitrate, hexahydrate (1:3:6) can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be more active in aqueous environments. Additionally, its effectiveness as a catalyst might be affected by factors such as temperature and pH.
Safety and Hazards
Dysprosium(III) nitrate, hexahydrate is a chemical compound that has certain corrosive and irritating properties. It should be handled with care to avoid contact with skin and eyes . It is classified as Eye Irritant 2, Oxidizing Solid 2, Skin Irritant 2, and Specific Target Organ Toxicity - Single Exposure 3 .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Dysprosium(III) nitrate, hexahydrate (1:3:6) can be achieved through a precipitation reaction between Dysprosium(III) oxide and nitric acid in the presence of water.", "Starting Materials": [ "Dysprosium(III) oxide", "Nitric acid", "Water" ], "Reaction": [ "Add Dysprosium(III) oxide to a beaker containing water", "Slowly add nitric acid to the beaker while stirring the mixture", "Continue stirring until all the Dysprosium(III) oxide has dissolved", "Filter the solution to remove any impurities", "Heat the solution to evaporate the water and concentrate the Dysprosium(III) nitrate", "Allow the solution to cool and crystallize to obtain Dysprosium(III) nitrate, hexahydrate (1:3:6)" ] } | |
CAS-Nummer |
35725-30-5 |
Molekularformel |
DyH3NO4 |
Molekulargewicht |
243.53 g/mol |
IUPAC-Name |
dysprosium;nitric acid;hydrate |
InChI |
InChI=1S/Dy.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |
InChI-Schlüssel |
OITWRKYIGNHBQF-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Dy+3] |
Kanonische SMILES |
[N+](=O)(O)[O-].O.[Dy] |
Andere CAS-Nummern |
35725-30-5 |
Verwandte CAS-Nummern |
10143-38-1 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Bromofuro[3,2-b]pyridine](/img/structure/B1584629.png)
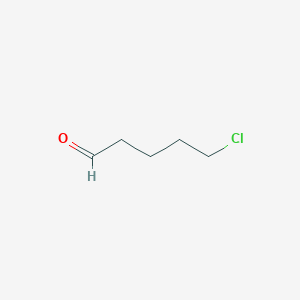

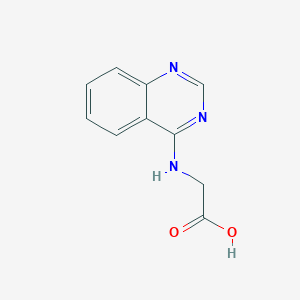
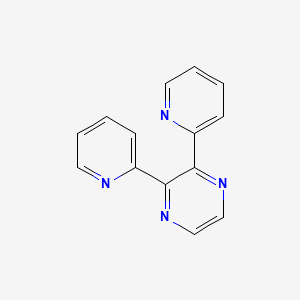
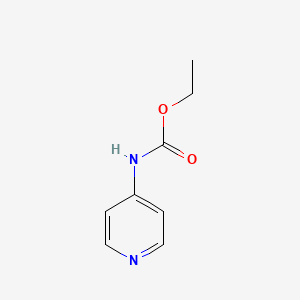
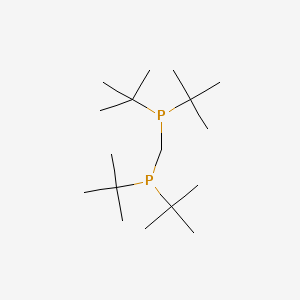
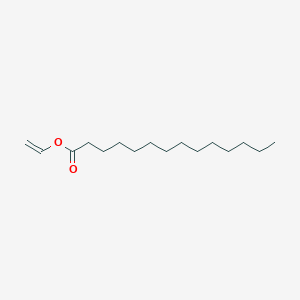

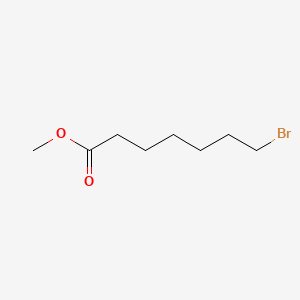

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester](/img/structure/B1584648.png)
